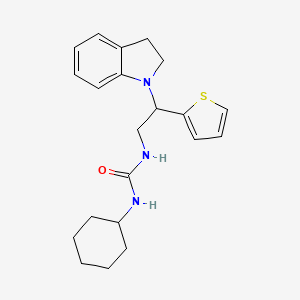
3-Tert-butoxybenzaldehyde
Descripción general
Descripción
3-Tert-butoxybenzaldehyde is a chemical compound with the molecular formula C11H14O2 . It is used in various applications including laboratory chemicals and synthesis of substances .
Molecular Structure Analysis
The molecular structure of 3-Tert-butoxybenzaldehyde consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure is optimized based on the DFT, B3LYP method .
Physical And Chemical Properties Analysis
3-Tert-butoxybenzaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 228.0±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 46.5±3.0 kJ/mol and a flash point of 92.0±4.9 °C .
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
3-Tert-butoxybenzaldehyde and its derivatives are significant in the realm of catalysis, particularly in the oxidation of alcohols. For instance, iron(III) and cobalt(III) complexes, derived from Schiff bases of similar sterically hindered benzaldehydes, have shown efficacy as catalysts in microwave-assisted, solvent-free peroxidative oxidation of alcohols, leading to a selective synthesis of ketones with yields up to 96% (Sutradhar et al., 2016). Such processes are pivotal for the efficient and selective production of key intermediates in organic synthesis.
Antibacterial Activity
Compounds structurally related to 3-Tert-butoxybenzaldehyde, specifically those with bulky tert-butyl groups, have been incorporated into redox-active metal complexes exhibiting significant antibacterial activity. This includes silver(I) complexes with hydrazone derivatives, demonstrating potent antibacterial and antifungal properties, comparable or even superior to commonly used pharmaceuticals (Loginova et al., 2015).
Suzuki Cross-Coupling Reactions
In the field of organic synthesis, particularly in the formation of complex molecules, 3-Tert-butoxybenzaldehyde derivatives have been employed as substrates in Suzuki cross-coupling reactions. A specific study demonstrated the synthesis of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde through such a reaction, highlighting the method's efficiency and the ease of product separation (Wang et al., 2014).
Environmental Persistence and Toxicity
Research into the environmental fate of synthetic antioxidants, such as BHT and its degradation product, BHT-CHO (closely related to 3-Tert-butoxybenzaldehyde), indicates the presence and persistence of these compounds in natural waters. Their degradation patterns and potential toxicities are significant for understanding the environmental impact of widely used synthetic antioxidants (Fries & Püttmann, 2002).
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)13-10-6-4-5-9(7-10)8-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKELHDLJYLXUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butoxybenzaldehyde | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

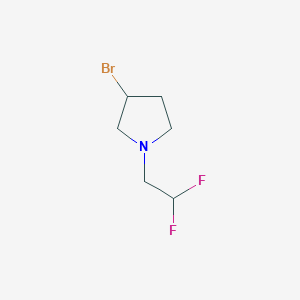
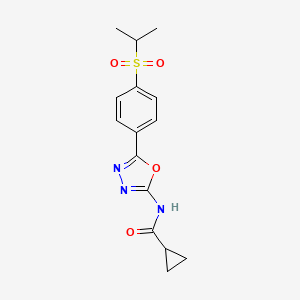
![3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2559842.png)
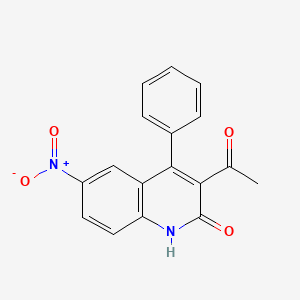
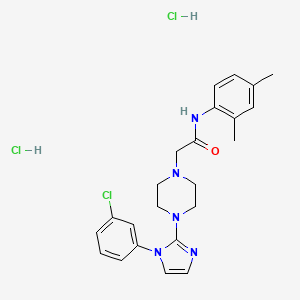
![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride](/img/structure/B2559847.png)
![4-Phenyl-[1,4]azaphosphinane 4-oxide](/img/structure/B2559849.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2559854.png)
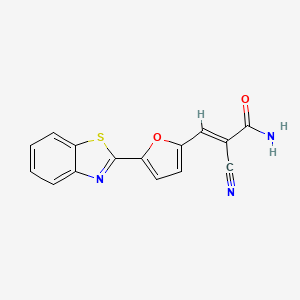
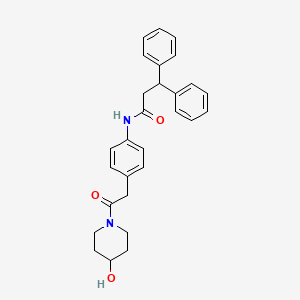
![Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B2559858.png)
![5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2559859.png)
